molecular formula C10H13ClO2S B14072253 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene CAS No. 102226-79-9

4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene

Cat. No.: B14072253
CAS No.: 102226-79-9
M. Wt: 232.73 g/mol
InChI Key: OELHAIISXBIGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- is an organic compound with the molecular formula C10H13ClO2S This compound is characterized by the presence of a benzene ring substituted with a 2-chloroethylthio group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- typically involves the reaction of 4-[(2-chloroethyl)thio]benzene with methoxy reagents under specific conditions. One common method is the nucleophilic substitution reaction where the 2-chloroethyl group is introduced to the benzene ring followed by the methoxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or chloroethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 4-[(2-chloroethyl)thio]-1-methoxy-: Similar structure but with one less methoxy group.

    Benzene, 4-[(2-chloroethyl)thio]-1,2-dihydroxy-: Contains hydroxyl groups instead of methoxy groups.

    Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethyl-: Substituted with methyl groups instead of methoxy groups.

Uniqueness

Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- is unique due to the presence of both methoxy and 2-chloroethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

102226-79-9

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

4-(2-chloroethylsulfanyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C10H13ClO2S/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3

InChI Key

OELHAIISXBIGQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SCCCl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.